molecular formula C16H16N4O3 B8410948 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine

4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine

Cat. No.: B8410948
M. Wt: 312.32 g/mol
InChI Key: XWYKMYOCYBIERJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinazoline with 1,2-diaminobenzene under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol at elevated temperatures (around 80°C) for a few hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the quinazoline ring and the methoxy groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxybenzene-1,2-diamine

InChI

InChI=1S/C16H16N4O3/c1-21-14-6-10-13(7-15(14)22-2)19-8-20-16(10)23-9-3-4-11(17)12(18)5-9/h3-8H,17-18H2,1-2H3

InChI Key

XWYKMYOCYBIERJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)N)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(6,7-Dimethoxyquinazolin-4-yloxy)-2-nitro-phenylamine (Step A, 1 g, 2.9 mmol) was dissolved in EtOH (200 mL) and glacial acetic acid (10 mL) and placed under nitrogen. Pd/C was added, the reaction mixture blanketed with H2, the mixture was shaken under H2 for 18 h at 55 psi. The catalyst was removed by filtration through Celite® and the solution was concentrated in vacuo. The residue was dissolved in MeOH/H2O and NH4OH was added to adjust to PH 10, and the solvent evaporated. Purification of the residue by column chromatography using a gradient of 0-100% of a 90:10:1 (CH2Cl2:MeOH: NH4OH) afforded the title compound as a orange solid. MS(MH+)=N/A; Calc'd 312.32 for C16H16N4O3.
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10 mL
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Synthesis routes and methods II

Procedure details

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